molecular formula C15H15N3OS B10995359 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10995359
M. Wt: 285.4 g/mol
InChI Key: QHLFRKZVDXQFHG-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the formylation of indole to produce 1H-indole-3-carbaldehyde, which is then reacted with thiazole derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the indole or thiazole rings.

Scientific Research Applications

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and thiazole derivatives, such as:

Uniqueness

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its specific combination of indole and thiazole rings, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-18-10-12(11-4-2-3-5-13(11)18)15(19)17-7-6-14-16-8-9-20-14/h2-5,8-10H,6-7H2,1H3,(H,17,19)

InChI Key

QHLFRKZVDXQFHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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